molecular formula C24H40O5 B12428846 beta-Muricholic Acid-d5

beta-Muricholic Acid-d5

Cat. No.: B12428846
M. Wt: 413.6 g/mol
InChI Key: DKPMWHFRUGMUKF-LCBOSALZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Muricholic Acid-d5: is a deuterium-labeled derivative of beta-Muricholic Acid, a bile acid primarily found in rodents. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and pharmacokinetics due to its stability and traceability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Muricholic Acid-d5 can be synthesized through the deuteration of beta-Muricholic Acid. The process involves the selective replacement of hydrogen atoms with deuterium. This can be achieved using deuterated reagents and solvents under controlled conditions to ensure high isotopic purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterated compounds. The production involves multiple steps, including purification and quality control, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Beta-Muricholic Acid-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .

Scientific Research Applications

Chemistry: Beta-Muricholic Acid-d5 is used as a tracer in metabolic studies to understand the pathways and transformations of bile acids in the body. Its stability and traceability make it an ideal candidate for such studies .

Biology: In biological research, this compound is used to study the interactions between bile acids and gut microbiota. It helps in understanding how bile acids influence gut health and disease .

Medicine: this compound is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of bile acids. This information is crucial for developing new drugs and therapies .

Industry: In the industrial sector, this compound is used in the production of deuterated compounds for various applications, including drug development and chemical synthesis .

Mechanism of Action

Beta-Muricholic Acid-d5 exerts its effects by interacting with bile acid receptors and transporters in the body. The deuterium labeling allows researchers to trace its movement and transformations within biological systems. The primary molecular targets include the farnesoid X receptor (FXR) and the bile acid transporter proteins. These interactions regulate various metabolic pathways, including lipid metabolism and glucose homeostasis .

Comparison with Similar Compounds

  • Alpha-Muricholic Acid-d5
  • Gamma-Muricholic Acid-d5
  • Omega-Muricholic Acid-d5

Comparison: Beta-Muricholic Acid-d5 is unique due to its specific hydroxylation pattern and deuterium labeling. Compared to other muricholic acids, it has distinct metabolic and pharmacokinetic properties. For example, alpha-Muricholic Acid-d5 has a different hydroxylation pattern, which affects its interaction with bile acid receptors and transporters .

Conclusion

This compound is a valuable compound in scientific research due to its stability, traceability, and unique properties. Its applications span across chemistry, biology, medicine, and industry, making it a versatile tool for studying bile acid metabolism and developing new therapies.

Properties

Molecular Formula

C24H40O5

Molecular Weight

413.6 g/mol

IUPAC Name

(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22-,23-,24-/m1/s1/i8D2,12D2,14D

InChI Key

DKPMWHFRUGMUKF-LCBOSALZSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]([C@H]([C@@H]2C1([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

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